molecular formula C17H18N2O5 B5542886 Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate

Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate

Cat. No.: B5542886
M. Wt: 330.33 g/mol
InChI Key: QSGBDCUZLUVKHI-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate is an organic compound with a complex structure that includes methoxy groups, a phenylcarbamoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with phenyl isocyanate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenylcarbamoyl group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethoxy-2-[(phenoxyacetyl)amino]benzoate
  • Methyl 4,5-dimethoxy-2-[(phenylsulfanyl)acetyl]amino]benzoate

Uniqueness

Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate is unique due to the presence of both methoxy and phenylcarbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(phenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-14-9-12(16(20)24-3)13(10-15(14)23-2)19-17(21)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGBDCUZLUVKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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